molecular formula C7H12ClF2N B2483905 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride CAS No. 2580203-87-6

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2483905
CAS No.: 2580203-87-6
M. Wt: 183.63
InChI Key: BCPQVKVBNMGXDQ-UHFFFAOYSA-N
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Description

7,7-Difluoro-5-azaspiro[34]octane;hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety information available indicates that “7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride” has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable cyclic ketone, followed by cyclization to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azaspiro ketones, while reduction could produce difluoro-azaspiro alcohols.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
  • 7,7-Difluoro-5-azaspiro[3.4]octane

Uniqueness

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride is unique due to its specific spiro structure and the presence of fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in applications where stability and reactivity are crucial.

Properties

IUPAC Name

7,7-difluoro-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(10-5-7)2-1-3-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQVKVBNMGXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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